molecular formula C21H21N3O3S2 B2737628 2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide CAS No. 877653-85-5

2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide

Cat. No. B2737628
CAS RN: 877653-85-5
M. Wt: 427.54
InChI Key: DKPQHVHGPXCVQU-UHFFFAOYSA-N
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Description

Synthesis Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Heterocyclic Derivatives and Their Applications

Heterocyclic compounds, particularly those containing thieno[3,2-d]pyrimidin rings, have been extensively studied for their diverse biological activities and potential therapeutic applications. These compounds often exhibit significant pharmacological properties, including antinociceptive, anti-inflammatory, antimicrobial, and anticancer activities.

  • Antinociceptive and Anti-inflammatory Properties : Derivatives of thiazolopyrimidine, a similar heterocyclic compound, have shown significant antinociceptive and anti-inflammatory activities. These properties were evaluated using methods like the tail-flick technique and carrageenan-induced paw edema test, highlighting the compound's potential in pain management and inflammation reduction (Selvam et al., 2012).

  • Antimicrobial Activity : Synthesized derivatives of pyrimidinone and oxazinone, incorporating thiophene rings, were assessed as antimicrobial agents. These compounds exhibited good antibacterial and antifungal activities, comparable to established drugs like streptomycin and fusidic acid (Hossan et al., 2012).

  • Anticonvulsant Agents : The synthesis of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as potential anticonvulsant agents highlights the role of structural modifications in enhancing activity against seizures. These studies indicate the importance of molecular docking in predicting the affinity of compounds for specific biological targets (Severina et al., 2020).

  • Anticancer Activity : The synthesis of 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives and their evaluation for anticancer activity reveal the potential of heterocyclic compounds in targeting cancer cells. These compounds showed potent and selective cytotoxic effects against leukemia cell lines, demonstrating the therapeutic potential of such molecules (Horishny et al., 2021).

Mechanism of Action

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Safety and Hazards

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Future Directions

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properties

IUPAC Name

2-[[3-(3,5-dimethylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S2/c1-13-8-14(2)10-15(9-13)24-20(26)19-17(5-7-28-19)23-21(24)29-12-18(25)22-11-16-4-3-6-27-16/h3-4,6,8-10H,5,7,11-12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKPQHVHGPXCVQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NCC4=CC=CO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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